Cas no 901233-32-7 (2-{2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-(furan-2-yl)methylacetamide)

2-{2-(3,4-Dimethoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-(furan-2-yl)methylacetamide is a structurally complex organic compound featuring a substituted imidazole core linked to a furan moiety via a thioether and acetamide bridge. Its design incorporates multiple pharmacophoric elements, including dimethoxyphenyl and phenyl groups, which may enhance binding affinity in biological systems. The presence of sulfur and nitrogen heterocycles suggests potential utility in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation. The compound’s synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. Its stability and solubility profile warrant investigation for specific applications in biochemical research.
2-{2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-(furan-2-yl)methylacetamide structure
901233-32-7 structure
商品名:2-{2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-(furan-2-yl)methylacetamide
CAS番号:901233-32-7
MF:C24H23N3O4S
メガワット:449.522124528885
CID:6150736
PubChem ID:3245171

2-{2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-(furan-2-yl)methylacetamide 化学的及び物理的性質

名前と識別子

    • 2-{2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-(furan-2-yl)methylacetamide
    • HMS2336H06
    • MLS000091667
    • 2-[[2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
    • regid4251493
    • 2-{[2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
    • MLS000876866
    • SMR000026217
    • 901233-32-7
    • 2-((2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(furan-2-ylmethyl)acetamide
    • AKOS001787270
    • CHEMBL1452069
    • F3407-0862
    • 2-{[2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide
    • VU0157677-6
    • インチ: 1S/C24H23N3O4S/c1-29-19-11-10-17(13-20(19)30-2)23-26-22(16-7-4-3-5-8-16)24(27-23)32-15-21(28)25-14-18-9-6-12-31-18/h3-13H,14-15H2,1-2H3,(H,25,28)(H,26,27)
    • InChIKey: ZHNMOWNSDLOTPL-UHFFFAOYSA-N
    • ほほえんだ: S(CC(NCC1=CC=CO1)=O)C1=C(C2C=CC=CC=2)NC(C2C=CC(=C(C=2)OC)OC)=N1

計算された属性

  • せいみつぶんしりょう: 449.14092740g/mol
  • どういたいしつりょう: 449.14092740g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 32
  • 回転可能化学結合数: 9
  • 複雑さ: 592
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 115Ų

2-{2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-(furan-2-yl)methylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3407-0862-10μmol
2-{[2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
901233-32-7
10μmol
$69.0 2023-09-10
Life Chemicals
F3407-0862-20μmol
2-{[2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
901233-32-7
20μmol
$79.0 2023-09-10
Life Chemicals
F3407-0862-20mg
2-{[2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
901233-32-7
20mg
$99.0 2023-09-10
Life Chemicals
F3407-0862-15mg
2-{[2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
901233-32-7
15mg
$89.0 2023-09-10
Life Chemicals
F3407-0862-50mg
2-{[2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
901233-32-7
50mg
$160.0 2023-09-10
Life Chemicals
F3407-0862-1mg
2-{[2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
901233-32-7
1mg
$54.0 2023-09-10
Life Chemicals
F3407-0862-5mg
2-{[2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
901233-32-7
5mg
$69.0 2023-09-10
Life Chemicals
F3407-0862-75mg
2-{[2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
901233-32-7
75mg
$208.0 2023-09-10
Life Chemicals
F3407-0862-10mg
2-{[2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
901233-32-7
10mg
$79.0 2023-09-10
Life Chemicals
F3407-0862-25mg
2-{[2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
901233-32-7
25mg
$109.0 2023-09-10

2-{2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-(furan-2-yl)methylacetamide 関連文献

2-{2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-(furan-2-yl)methylacetamideに関する追加情報

Introduction to Compound with CAS No. 901233-32-7 and Product Name: 2-{2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-(furan-2-yl)methylacetamide

The compound with the CAS number 901233-32-7 and the product name 2-{2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-(furan-2-yl)methylacetamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in drug discovery and development. The presence of multiple functional groups, including dimethoxyphenyl, phenyl, imidazole, and furan moieties, contributes to its unique chemical properties and biological activities.

Recent research in medicinal chemistry has highlighted the importance of heterocyclic compounds in the design of novel therapeutic agents. The imidazole ring, a key structural feature of this compound, is well-documented for its role in various biological processes. Studies have demonstrated that imidazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral effects. The incorporation of a sulfanyl group further enhances the compound's potential by introducing additional interaction sites with biological targets.

The 3,4-dimethoxyphenyl moiety in the molecular structure adds another layer of complexity and functionality. This aromatic ring system is known for its ability to modulate enzyme activity and receptor binding. In particular, dimethoxyphenyl derivatives have been extensively studied for their roles in central nervous system (CNS) disorders, cardiovascular diseases, and cancer. The combination of these structural elements in the compound under discussion suggests a multifaceted pharmacological profile that warrants further investigation.

Moreover, the presence of a furan group in the molecule introduces another important functional aspect. Furan derivatives are known for their versatility in medicinal chemistry, often serving as key intermediates in the synthesis of bioactive compounds. The methylacetamide moiety further contributes to the compound's solubility and bioavailability, which are critical factors in drug development. These features collectively make this compound a promising candidate for further exploration in pharmaceutical research.

In the context of current research trends, this compound aligns well with the growing interest in structure-based drug design. Advanced computational methods, such as molecular docking and virtual screening, have enabled researchers to predict the interactions between small molecules and biological targets with high precision. The complex structural motifs present in this compound make it an ideal candidate for such computational studies, which can help elucidate its mechanism of action and identify potential therapeutic applications.

Additionally, the synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful manipulation of various functional groups while maintaining regioselectivity and stereochemical integrity. Techniques such as cross-coupling reactions, nucleophilic substitutions, and cyclizations have been employed to construct the desired molecular framework. These synthetic strategies not only highlight the synthetic prowess of the research team but also provide valuable insights into the development of similar compounds for future drug discovery efforts.

The biological evaluation of this compound has already begun, with initial studies focusing on its interaction with various enzymes and receptors. Preliminary results suggest that it exhibits promising activity against several targets relevant to human health conditions. For instance, its ability to inhibit specific enzymes involved in inflammation pathways could make it a valuable candidate for treating chronic inflammatory diseases. Furthermore, its interaction with receptors associated with pain perception may open new avenues for developing novel analgesics.

Future research directions include optimizing the synthetic route to improve yield and scalability while maintaining purity standards. Additionally, comprehensive pharmacokinetic studies will be essential to assess its absorption, distribution, metabolism, excretion (ADME) properties. These studies will provide critical data for evaluating its potential as a lead compound or an intermediate in drug development pipelines.

The broader implications of this research extend beyond individual compounds to encompass advancements in chemical biology and drug discovery methodologies. The development of innovative synthetic strategies and computational tools continues to drive progress in understanding complex biological systems and designing effective therapeutic agents. This compound serves as a testament to these advancements and underscores the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists.

In conclusion,2-{2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-(furan-2-yl)methylacetamide (CAS No. 901233-32-7) represents a significant contribution to pharmaceutical chemistry with its unique structural features and promising biological activities. Its synthesis showcases advanced organic chemistry techniques while its potential applications highlight its relevance in modern drug discovery efforts. As research continues to unfold,this compound is poised to play a crucial role in developing novel therapeutic interventions for various health conditions.

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